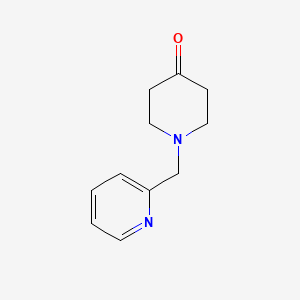

1-Pyridin-2-ylmethylpiperidin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHWXULWFQQUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459395 | |

| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41661-56-7 | |

| Record name | 1-(2-Pyridinylmethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinone, 1-(2-pyridinylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyridin 2 Ylmethylpiperidin 4 One

Alkylation Approaches to 1-Pyridin-2-ylmethylpiperidin-4-one

Alkylation represents a direct and common strategy for forming the C-N bond between the piperidine (B6355638) nitrogen and the pyridyl methyl group. This approach hinges on the nucleophilicity of the piperidine nitrogen and the electrophilicity of the pyridylmethyl component.

Nucleophilic Substitution Reactions in this compound Synthesis

The synthesis of this compound via nucleophilic substitution involves the reaction of piperidin-4-one with a 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This transformation proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this reaction, the secondary amine of the piperidin-4-one ring acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the 2-pyridylmethyl halide. The halide is simultaneously ejected as a leaving group. Pyridine (B92270) rings containing a leaving group on an adjacent carbon, as in 2-pyridylmethyl halides, are effective substrates for such substitutions. quimicaorganica.org

The direct alkylation of piperidin-4-one is a primary route, though alkylation experiments on various 1-substituted 4-piperidones have also been explored to generate more complex structures. rsc.org The general reaction is often facilitated by a base to neutralize the hydrogen halide formed during the reaction.

Optimization of Alkylation Conditions for this compound

The efficiency and selectivity of the N-alkylation of piperidin-4-one are highly dependent on the reaction conditions. Key parameters for optimization include the choice of leaving group, solvent, base, and temperature. nih.govresearchgate.net

Leaving Group: The nature of the leaving group on the pyridylmethyl electrophile is critical. The reactivity generally follows the order I > Br > Cl. nih.gov The use of 2-(iodomethyl)pyridine (B15260134) would likely provide the highest yield and fastest reaction rate compared to its bromo or chloro counterparts. nih.gov

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. The base's role is to scavenge the acid produced during the reaction, preventing the protonation of the piperidine nitrogen which would render it non-nucleophilic.

Solvent: Aprotic polar solvents like acetonitrile (B52724) (MeCN), acetone (B3395972), or dimethylformamide (DMF) are commonly used as they can dissolve the reactants and stabilize the transition state without interfering with the reaction.

Temperature: The reaction can be performed at room temperature or under reflux. Heating generally increases the reaction rate, and optimization studies have shown that refluxing in a solvent like acetone can lead to high yields in a significantly shorter time. nih.gov

The following table, modeled on optimization studies for similar N-alkylation reactions, illustrates how conditions can be varied to improve the synthesis of this compound. nih.gov

Table 1: Hypothetical Optimization of Alkylation Conditions

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-(Chloromethyl)pyridine | K₂CO₃ | MeCN | 82 (Reflux) | 24 | Low |

| 2 | 2-(Bromomethyl)pyridine | K₂CO₃ | MeCN | 82 (Reflux) | 16 | Moderate |

| 3 | 2-(Iodomethyl)pyridine | K₂CO₃ | MeCN | 82 (Reflux) | 1 | High |

| 4 | 2-(Iodomethyl)pyridine | K₂CO₃ | Acetone | 56 (Reflux) | 1 | High |

| 5 | 2-(Iodomethyl)pyridine | K₂CO₃ | Acetone | 25 (r.t.) | 16 | Moderate |

Reductive Amination Pathways for this compound

Reductive amination provides a powerful alternative to direct alkylation, often resulting in higher yields and fewer side products by avoiding issues of overalkylation. masterorganicchemistry.com This method involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction. youtube.com

Schiff Base Formation and In Situ Reduction in this compound Synthesis

In this pathway, piperidin-4-one is reacted with pyridine-2-carboxaldehyde. The initial step is the nucleophilic attack of the piperidine's secondary amine on the aldehyde's carbonyl carbon. This is followed by dehydration to form a key intermediate, an iminium ion, which is a type of Schiff base. derpharmachemica.comresearchgate.netnih.gov

For preparative synthesis, this iminium ion is typically not isolated but is reduced in situ in a one-pot reaction. youtube.com This requires a reducing agent that is chemoselective, meaning it will reduce the iminium ion (C=N⁺) much faster than the starting aldehyde (C=O). Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this purpose. masterorganicchemistry.comyoutube.com α-Picoline-borane has also emerged as an effective reagent for one-pot reductive aminations. researchgate.net These reagents are less reactive than sodium borohydride (B1222165) (NaBH₄) and will not significantly reduce the aldehyde starting material under the reaction conditions. youtube.com

pH Control in Reductive Amination of this compound Precursors

The pH of the reaction medium is a critical parameter for a successful reductive amination. youtube.com The reaction is generally carried out under weakly acidic conditions, typically in a pH range of 4 to 6. youtube.com

If the pH is too low (strongly acidic): The starting amine (piperidin-4-one) becomes fully protonated to form a piperidinium (B107235) salt. This protonated form is no longer nucleophilic and cannot initiate the reaction by attacking the aldehyde carbonyl group.

Therefore, maintaining a slightly acidic environment is a crucial balancing act to ensure a sufficient concentration of the nucleophilic amine while still catalyzing the dehydration step for iminium ion formation. This control is often achieved by adding a small amount of an acid like acetic acid to the reaction mixture. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines/iminium ions over carbonyls; stable in weakly acidic conditions. masterorganicchemistry.comresearchgate.net |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Less toxic alternative to NaBH₃CN; mild and selective; often used in dichloromethane (B109758) (DCM). masterorganicchemistry.com |

| α-Picoline-Borane | C₆H₈BN | Stable, mild reducing agent; effective in various solvents including methanol (B129727) and water. researchgate.net |

| Sodium Borohydride | NaBH₄ | Less selective; can reduce both the imine and the starting aldehyde. Generally used in a two-step process. youtube.com |

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry offers advanced strategies that could be applied to the synthesis of this compound and its derivatives, potentially offering improved efficiency, selectivity, and scalability. While direct examples for this specific molecule are not prevalent, principles from related heterocycle syntheses can be extrapolated.

One advanced approach involves a strategic shift in how the pyridine ring is functionalized. Instead of starting with a pre-functionalized pyridine, Minisci-type reactions could be employed on the pyridine ring itself in the presence of the piperidone moiety. nih.govchemistryviews.org This C-H functionalization approach represents a more atom-economical and convergent synthetic design. chemrxiv.org

Furthermore, direct C-H amination methodologies are an emerging field. A recently developed method for the C4-selective amination of pyridines proceeds via a nucleophilic substitution of hydrogen (SNH) through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov Adapting such a strategy could provide novel pathways to related structures.

Other advanced techniques applicable to this synthesis include:

Microwave-assisted synthesis: This can dramatically reduce reaction times for both alkylation and reductive amination reactions.

Flow chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Novel Catalysis: The development of new catalysts, for instance for the dimerization of pyridine-2-carboxaldehyde, could open up new synthetic routes to precursors for this target molecule. google.com

These advanced strategies point toward more efficient and elegant solutions for the construction of complex heterocyclic systems like this compound.

Curtius Rearrangement Applications in this compound Synthesis

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines, urethanes, or ureas through an isocyanate intermediate. nih.govwikipedia.orglibretexts.org This reaction proceeds with the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate can then be trapped by various nucleophiles. nih.gov

While no direct literature detailing the synthesis of this compound via the Curtius rearrangement is available, a plausible synthetic route can be postulated. The synthesis would likely commence from a carboxylic acid precursor that, upon rearrangement, generates a key amine intermediate.

A hypothetical application of the Curtius rearrangement for a related cyclic amine is outlined below:

Hypothetical Reaction Scheme:

Starting Material: A suitable starting material would be a carboxylic acid such as 3-(pyridin-2-yl)propanoic acid.

Acyl Azide Formation: The carboxylic acid would first be converted to its corresponding acyl azide. This is often achieved by treating the corresponding acyl chloride with sodium azide, or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement and Trapping: The acyl azide, upon heating, would undergo the Curtius rearrangement to form an isocyanate. In the presence of a suitable trapping agent, such as water, the isocyanate would hydrolyze to form 2-(pyridin-2-yl)ethan-1-amine.

Final Assembly: The resulting amine could then be reacted with a suitable piperidin-4-one precursor, such as 1-benzyl-4-piperidone, via reductive amination to yield the final product, this compound.

The Curtius rearrangement is known for its tolerance of a wide array of functional groups and often proceeds with high stereospecificity, making it an attractive, albeit underexplored, potential route for the synthesis of this and related compounds. nih.govwikipedia.org

Catalytic Hydrogenation for this compound Production

Catalytic hydrogenation is a fundamental and widely employed method for the reduction of aromatic systems, including the conversion of pyridines to piperidines. researchgate.netnih.gov This approach offers a direct route to saturated N-heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.gov

The production of this compound can be envisioned through the catalytic hydrogenation of a suitable pyridinium salt precursor. A general strategy involves the quaternization of a pyridine derivative, followed by reduction of the pyridinium ring.

A representative procedure for the hydrogenation of a pyridine derivative is as follows:

| Catalyst | Substrate | Hydrogen Source | Solvent | Conditions | Yield |

| Rhodium on Carbon (10%) | Pyridine derivatives | H₂ (5 atm) | Water | 80°C | High |

| Palladium on Carbon | Pyridine N-oxides | Ammonium formate | Not specified | Mild | High |

| Iridium complex | Quinolines and Pyridines | Ethanol | Not specified | Not specified | Not specified |

This table presents representative data for the catalytic hydrogenation of pyridine derivatives and may not reflect the exact conditions for the synthesis of this compound.

A plausible synthetic sequence for this compound using this methodology would involve the reaction of 2-(chloromethyl)pyridine with a suitable pyridine derivative to form a pyridinium salt. This salt would then be subjected to catalytic hydrogenation to yield the piperidine ring. Subsequent functional group manipulations would lead to the final product. The choice of catalyst is crucial, with rhodium, palladium, and platinum being effective for this type of transformation. youtube.com Transfer hydrogenation, using hydrogen donors like formic acid or ethanol, presents a milder alternative to using high-pressure hydrogen gas. nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals to minimize environmental impact. nih.govajchem-a.com An efficient and environmentally conscious approach for the synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one has been reported. nih.govfigshare.comresearchgate.net This method offers significant advantages over classical synthetic routes like the Dieckmann condensation by improving atom economy and reducing solvent and waste streams. designer-drug.com

A key green synthetic strategy involves the direct alkylation of 4-piperidone (B1582916) with 2-picolyl chloride in a one-pot process under mildly basic conditions. designer-drug.com

Optimized Green Synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one: designer-drug.com

| Reactants | Base | Solvent | Yield |

| 4-Piperidone, 2-Picolyl chloride | Powdered Na₂CO₃ | Acetonitrile | 90% |

This table is based on a reported green chemistry approach for the synthesis of the target compound. designer-drug.com

This approach avoids the multi-step sequences and harsh reagents often associated with traditional methods. The use of a carbonate base and a single solvent system simplifies the process and workup. designer-drug.com The resulting product can be converted to a stable salt, such as the camphorsulfonic acid (CSA) salt, to improve its handling and stability. designer-drug.com This methodology has also been successfully applied to the synthesis of other N-substituted piperidones, demonstrating its general utility. figshare.comresearchgate.net

Microwave-Assisted and Flow Chemistry Techniques in this compound Synthesis

Microwave-assisted synthesis and flow chemistry are modern techniques that can significantly accelerate reaction times, improve yields, and enhance process control in organic synthesis. researchgate.netmdpi.com While specific applications of these techniques for the direct synthesis of this compound are not extensively documented, their use in the synthesis of related piperidones and pyridines suggests their potential applicability. tandfonline.comrsc.org

Microwave irradiation can dramatically reduce reaction times in the synthesis of heterocyclic compounds, including piperidones. mdpi.comtandfonline.comnih.gov For instance, the synthesis of piperidino-2-thioxoimidazolidin-4-ones has been achieved in minutes under microwave irradiation, compared to hours using conventional heating. tandfonline.com

Representative Microwave-Assisted Synthesis of a Piperidone Derivative: tandfonline.com

| Reaction | Method | Time |

| Synthesis of piperidino-2-thioxoimidazolidin-4-ones | Microwave Irradiation | 2-4 min |

| Synthesis of piperidino-2-thioxoimidazolidin-4-ones | Conventional Heating | 4 h |

This table illustrates the potential for reaction acceleration using microwave technology for related structures.

Flow chemistry offers advantages for scalability and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netmdpi.com The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow reactors. researchgate.net For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for continuous processing and high yields of trisubstituted pyridines. researchgate.net A plausible flow process for the synthesis of this compound could involve the continuous reaction of 2-(chloromethyl)pyridine and piperidin-4-one in a heated, pressurized flow reactor containing a solid-supported base. This would enable rapid and scalable production of the target compound.

Chemical Reactivity and Derivatization of 1 Pyridin 2 Ylmethylpiperidin 4 One

Transformation of the Ketone Functionality in 1-Pyridin-2-ylmethylpiperidin-4-one

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, including oxidation and reduction reactions. These reactions allow for the introduction of new functional groups and the creation of a diverse array of molecular scaffolds.

Oxidation Reactions of the Piperidin-4-one Moiety

The oxidation of the piperidin-4-one moiety in this compound can lead to several products, depending on the oxidizing agent and reaction conditions. While direct oxidation of the ketone is challenging, related transformations are well-documented for similar N-substituted piperidones.

One potential oxidation pathway is the Baeyer-Villiger oxidation, which converts ketones to esters or lactones using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org In the case of this compound, this reaction would be expected to yield a lactone, specifically a 1,4-oxazepan-5-one (B88573) derivative. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

Another documented oxidation reaction for N-alkyl substituted 4-piperidones is the formation of 2,3-dihydro-4-pyridones. This transformation can be achieved using reagents such as pyridinium (B92312) fluorochromate (PFC) or manganese (IV) ion in an acidic medium. niscpr.res.inresearchgate.net These reactions typically involve the cleavage of an α-C-H bond.

Furthermore, the nitrogen atom of the pyridine (B92270) ring can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. While this does not directly involve the ketone, it modifies the electronic properties of the pyridine ring, which can influence subsequent reactions.

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Reagent(s) | Expected Product(s) |

| Baeyer-Villiger Oxidation | m-CPBA, Peracetic acid | 2-(Pyridin-2-ylmethyl)-1,4-oxazepan-5-one |

| α,β-Dehydrogenation | Pyridinium fluorochromate (PFC) | 1-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-pyridin-4-one |

| Pyridine N-oxidation | m-CPBA, Hydrogen peroxide | 1-((1-Oxido-pyridin-2-yl)methyl)piperidin-4-one |

Reduction Reactions of the Piperidin-4-one Moiety

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental and widely utilized transformation. This reaction is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. google.commasterorganicchemistry.comchemguide.co.uk In an alcoholic solvent such as methanol (B129727) or ethanol, NaBH₄ will readily reduce the carbonyl group of this compound to a hydroxyl group, yielding 1-(pyridin-2-ylmethyl)piperidin-4-ol (B1500940). This reaction is generally high-yielding and proceeds under mild conditions.

For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. LiAlH₄ is a more powerful reducing agent than NaBH₄ and will also effectively convert the ketone to the corresponding alcohol. youtube.com However, due to its higher reactivity, it requires anhydrous conditions and careful handling.

Table 2: Common Reduction Reactions of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(Pyridin-2-ylmethyl)piperidin-4-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 1-(Pyridin-2-ylmethyl)piperidin-4-ol |

Nucleophilic Substitution Reactions of this compound Derivatives

While this compound itself is not primed for direct nucleophilic substitution on the heterocyclic rings, its derivatives can be. For instance, activation of the pyridine ring, such as through N-oxidation, can facilitate nucleophilic aromatic substitution (SNAr) reactions.

Furthermore, derivatives where a leaving group is introduced onto the piperidine or pyridine ring can undergo nucleophilic substitution. The specific conditions and outcomes of such reactions would be highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

Formation of Novel this compound Derivatives

The versatile scaffold of this compound allows for the synthesis of a wide range of novel derivatives, primarily through reactions involving the ketone functionality.

Synthesis of Piperidin-4-ol Derivatives

As detailed in section 3.1.2, the most direct route to piperidin-4-ol derivatives of this compound is through the reduction of the ketone. The resulting 1-(pyridin-2-ylmethyl)piperidin-4-ol is a key intermediate that can be further functionalized. The hydroxyl group can be esterified, etherified, or undergo other transformations common to secondary alcohols, providing access to a broad class of new compounds. A synthetic protocol for a related compound, starting from a substituted pyridine-4-alcohol and forming the piperidone ring via reduction of a pyridinium salt with sodium borohydride, has been reported. google.com

Synthesis of Piperidin-4-amine Derivatives

The synthesis of piperidin-4-amine derivatives from this compound can be effectively achieved through reductive amination. youtube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion in the presence of the ketone. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl and aryl substituents at the 4-amino position.

For example, reacting this compound with a primary amine (R-NH₂) in the presence of a suitable reducing agent would yield N-substituted-1-(pyridin-2-ylmethyl)piperidin-4-amines.

Table 3: Synthesis of Piperidin-4-amine Derivatives via Reductive Amination

| Amine Reactant | Reducing Agent | Product |

| Alkylamine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-1-(pyridin-2-ylmethyl)piperidin-4-amine |

| Aniline (Ar-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-Aryl-1-(pyridin-2-ylmethyl)piperidin-4-amine |

| Ammonia (NH₃) | NaBH₃CN or NaBH(OAc)₃ | 1-(Pyridin-2-ylmethyl)piperidin-4-amine |

Synthesis of Piperidin-4-imine Derivatives

There is no specific information available in the scientific literature regarding the synthesis of piperidin-4-imine derivatives directly from this compound. In principle, the ketone functionality of this compound could be expected to react with primary amines or related nitrogen nucleophiles, such as hydrazines and hydroxylamines, to form the corresponding imines, hydrazones, or oximes. This type of condensation reaction is a fundamental transformation in organic chemistry for converting ketones into C=N double-bond-containing structures. However, without experimental data, the specific reaction conditions, such as the choice of catalyst, solvent, and temperature, as well as the yields for such transformations starting from this compound, remain speculative.

Development of Other Nitrogen-Containing Heterocyclic Derivatives from this compound

Similarly, there is a lack of published research on the use of this compound as a precursor for the synthesis of other nitrogen-containing heterocyclic derivatives. The piperidin-4-one structure is a versatile synthon that can be used to construct various fused or spirocyclic heterocyclic systems. For instance, reactions with bifunctional reagents could potentially lead to the formation of new rings attached to the piperidine core. Examples of such reactions with other piperidin-4-ones often include condensations with compounds like aminoguanidine, thiosemicarbazide, or ethylenediamine (B42938) to form triazine, thiadiazine, or diazepine (B8756704) derivatives, respectively. Nevertheless, no studies have been found that specifically document these or other similar cyclization reactions for this compound.

Mechanistic Investigations of Reactions Involving 1 Pyridin 2 Ylmethylpiperidin 4 One

Elucidation of Elementary Steps in 1-Pyridin-2-ylmethylpiperidin-4-one Synthesis

A plausible sequence of elementary steps for this synthesis is as follows:

Protonation/Deprotonation Equilibrium: In a protic solvent, the secondary amine of piperidin-4-one exists in equilibrium with its protonated form. For the amine to act as a nucleophile, it must be in its neutral, deprotonated state. The addition of a mild base can shift this equilibrium to favor the free amine.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbon of the 2-(chloromethyl)pyridine (B1213738). This is a concerted step where the new carbon-nitrogen bond begins to form as the carbon-chlorine bond begins to break.

Transition State Formation: As the nucleophile approaches the electrophile, a transition state is formed where the nitrogen, the methylene (B1212753) carbon, and the chlorine atom are all partially bonded.

Leaving Group Departure: The chloride ion, a good leaving group, departs, taking with it the pair of electrons from the carbon-chlorine bond.

Deprotonation of the Product: The resulting product is a salt, which is then deprotonated by a base (either the solvent or an added base) to yield the final, neutral this compound.

Rate-Determining Steps in this compound Reactions

The rate of this reaction is influenced by several factors:

Concentration of Reactants: The rate is dependent on the concentrations of both the nucleophile (piperidin-4-one) and the electrophile (2-(chloromethyl)pyridine). savemyexams.com

Nucleophilicity of the Amine: The electron-donating ability of the piperidinone nitrogen affects its nucleophilicity.

Nature of the Leaving Group: A better leaving group on the pyridine (B92270) derivative will increase the reaction rate.

Solvent: The choice of solvent can influence the stability of the transition state and the solubility of the reactants.

The rate law for this reaction is expected to be second order, following the general form: Rate = k[piperidin-4-one][2-(chloromethyl)pyridine]

Role of Intermediates and Transition States in this compound Chemistry

In the context of the synthesis of this compound, the reaction is generally considered to proceed through a single transition state rather than a stable intermediate. libretexts.org This is characteristic of an SN2 mechanism. libretexts.org

Transition State: The transition state is a high-energy, transient species where the piperidinone nitrogen has formed a partial bond with the methylene carbon of the 2-(chloromethyl)pyridine, and the carbon-chlorine bond is partially broken. The geometry at the carbon atom undergoing substitution is trigonal bipyramidal. youtube.com

While the synthesis itself may not involve a stable intermediate, reactions of this compound can certainly proceed through various intermediates. For instance, reactions at the ketone carbonyl group would involve tetrahedral intermediates.

Nucleophilic Substitution Mechanisms Relevant to this compound

The formation of derivatives of this compound can occur through nucleophilic substitution reactions. The two primary mechanisms to consider are the SN1 and SN2 pathways. vedantu.commasterorganicchemistry.comlibretexts.org

SN1 Mechanisms in Derivative Formation

An SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds in two steps, with the formation of a carbocation intermediate. vedantu.commasterorganicchemistry.com This mechanism is favored for tertiary substrates that can form stable carbocations. vedantu.com In the context of this compound, an SN1 reaction at the methylene bridge is unlikely due to the instability of the resulting primary carbocation. However, if a derivative were made that introduced a tertiary carbon at this position, an SN1 mechanism could become more plausible.

Key Features of SN1 Reactions:

| Feature | Description |

| Rate Law | Rate = k[Substrate] (Unimolecular) vedantu.com |

| Mechanism | Two-step process with a carbocation intermediate masterorganicchemistry.com |

| Substrate | Favored for tertiary > secondary substrates vedantu.com |

| Nucleophile | Weak nucleophiles can be effective libretexts.org |

| Solvent | Polar protic solvents are preferred vedantu.com |

SN2 Mechanisms in Derivative Formation

An SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs. libretexts.orgmasterorganicchemistry.com This is the more probable mechanism for reactions involving the methylene bridge of this compound and its derivatives, as it is a primary carbon. vedantu.comlibretexts.org The synthesis of the parent compound from 2-(chloromethyl)pyridine and piperidin-4-one is a classic example of an SN2 reaction.

Key Features of SN2 Reactions:

| Feature | Description |

| Rate Law | Rate = k[Substrate][Nucleophile] (Bimolecular) vedantu.com |

| Mechanism | Single, concerted step with a transition state masterorganicchemistry.com |

| Substrate | Favored for methyl > primary > secondary substrates vedantu.com |

| Nucleophile | Requires a strong nucleophile libretexts.org |

| Solvent | Polar aprotic solvents are preferred vedantu.com |

Addition-Elimination Mechanisms in Pyridine Chemistry Relevant to this compound

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), which typically proceeds via an addition-elimination mechanism. nih.govquimicaorganica.org This is particularly true if there are electron-withdrawing groups on the pyridine ring or if a good leaving group is present at the 2- or 4-positions. quimicaorganica.org

The mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and onto the nitrogen atom.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the pyridine ring is restored.

The rate of SNAr reactions is influenced by the nature of the leaving group and the stability of the Meisenheimer complex. nih.gov For instance, the reactivity of halopyridines in SNAr reactions can vary depending on the nucleophile and reaction conditions. sci-hub.se In some cases, the second step, the elimination of the leaving group, can be the rate-determining step. sci-hub.se

Pharmacological and Biological Research on 1 Pyridin 2 Ylmethylpiperidin 4 One and Its Analogues

Medicinal Chemistry Applications of 1-Pyridin-2-ylmethylpiperidin-4-one Scaffolds

The this compound scaffold is a privileged structure in drug discovery, combining the features of both pyridine (B92270) and piperidin-4-one moieties. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals and natural products, including nicotinic acid, nicotinamide, and vitamin B6, which play crucial roles in metabolism. researchgate.net The pyridine ring is a key fragment in some antitumor and anti-inflammatory agents. researchgate.net Pyridinone-containing compounds, in particular, exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The versatility of the pyridine scaffold allows for its use in creating a wide range of therapeutic agents. nih.gov

Investigation as Anticancer Agents

Derivatives of the pyridine scaffold have been extensively investigated for their potential as anticancer agents. frontiersin.orgnih.gov The antitumor potential of compounds containing this structural motif has been demonstrated against various cancer cell lines.

One study reported the synthesis of novel N-methylpiperidin-4-one derivatives and their evaluation for anti-endometrial cancer activity. Among the synthesized compounds, the 3,5-difluorophenyl- and 3-cyanophenyl-substituted derivatives showed efficient antitumor effects on several human endometrial cancer cell lines. researchgate.net

Another area of research has focused on pyridin-2-one and pyrimidin-4-one derivatives. Certain synthesized compounds exhibited potent antitumor activity, with some showing higher activity than the established anticancer drug cisplatin against four human tumor cell lines. rsc.org For instance, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) demonstrated significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM and was found to induce apoptosis. researchgate.net In vivo studies showed that this compound inhibited tumor development in Ehrlich ascites carcinoma, solid Ehrlich tumors, and Sarcoma-180 models. researchgate.net

Furthermore, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have been synthesized and tested for their anticancer properties. nih.gov One derivative, 3-Benzyloxy (17E)-pycolinilidene derivative 9, showed excellent antitumor potential against the MDA-MB-231 breast cancer cell line. nih.gov This activity was linked to its moderate inhibition of the AKR1C3 enzyme. nih.gov

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| N-methylpiperidin-4-one derivatives | Human endometrial cancer cell lines (RL-95-2, HEC-1A, HEC-1B, AN3CN, HECCL-1) | 3,5-difluorophenyl- and 3-cyanophenyl-substituted derivatives showed efficient antitumor effects. | researchgate.net |

| Pyridin-2-ones | Four human tumor cell lines | Some compounds showed more potent activity than cisplatin. | rsc.org |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (pancreatic) | IC50 of 1.95 μM; induced apoptosis. Inhibited tumor growth in vivo. | researchgate.net |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | MDA-MB-231 (breast) | 3-Benzyloxy (17E)-pycolinilidene derivative 9 showed excellent antitumor potential via moderate inhibition of AKR1C3. | nih.gov |

Exploration of Neuroprotective Effects

The piperidine (B6355638) moiety, a core component of the this compound scaffold, is present in compounds that have been investigated for neuroprotective effects. Piperine, an alkaloid found in black pepper containing a piperidine ring, has demonstrated neuroprotective properties in various studies.

In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), piperine treatment was shown to alleviate deficits in motor coordination and cognitive function. nih.govresearchgate.net It also protected dopaminergic neurons by preventing the decrease in tyrosine hydroxylase-positive cells in the substantia nigra. nih.govresearchgate.net The neuroprotective mechanisms of piperine are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govresearchgate.net Specifically, it was found to reduce the number of activated microglia, decrease the expression of the inflammatory cytokine IL-1β, and lower oxidative stress. nih.govresearchgate.net

Another study investigated the neuroprotective role of Piper longum extract (PLE), of which piperine is a major active component, against amyloid-β and okadaic acid-induced toxicity in U87MG cells. nih.gov The findings indicated that PLE exerted neuroprotective effects by modulating the expression of Lipocalin-2 (LCN2), suggesting its potential in mitigating pathological factors associated with Alzheimer's disease. nih.gov

Development as Antiangiogenic Agents and Protease Inhibitors

Analogues of the this compound scaffold have also been explored for their potential as antiangiogenic agents and protease inhibitors.

A study on a series of thiadiazole pyridazine compounds, which are structurally related to pyridine, led to the discovery of novel inhibitors of microvessel growth in vitro. nih.gov Chemical optimization of these compounds resulted in orally active agents with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov

In the realm of protease inhibitors, a study focused on 4-hydroxy-pyran-2-one derivatives as nonpeptidic inhibitors of HIV protease. nih.gov By tethering various functional groups to the P1 phenyl ring to reach the S3 pocket of the enzyme, researchers were able to enhance the binding affinity. nih.gov This approach highlights a strategy that could potentially be applied to pyridine-based scaffolds to develop new protease inhibitors. nih.gov

Research into Antitubercular Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The this compound scaffold and its analogues have shown promise in this area.

One study focused on novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives, which were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds were found to be potent antitubercular agents with a minimum inhibitory concentration (MIC) of 6.25 µg/mL and showed low toxicity. nih.govresearchgate.net

Another line of research explored pyridine-2-methylamine derivatives as MmpL3 inhibitors. nih.gov MmpL3 is an essential transporter protein in M. tuberculosis. Through a structure-based drug design strategy, a potent compound was identified with high activity against the H37Rv strain (MIC = 0.016 μg/mL) and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

| Compound Series | Target/Strain | Potency (MIC) | Reference(s) |

| 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives | M. tuberculosis H37Rv | 6.25 µg/mL | nih.govresearchgate.net |

| Pyridine-2-methylamine derivatives | M. tuberculosis H37Rv | 0.016 μg/mL | nih.gov |

| Pyridine-2-methylamine derivatives | MDR/XDR-TB strains | 0.0039-0.0625 μg/mL | nih.gov |

Studies on Antifungal Agents

The pyridine and piperidin-4-one scaffolds have also been incorporated into compounds with antifungal activity.

A study identified two new compounds, one containing a pyridinone heterocycle, with antifungal properties against Candida albicans. mdpi.com These compounds demonstrated fungicidal activity and were effective against clinically isolated fluconazole- or caspofungin-resistant strains. mdpi.com They were also found to inhibit biofilm formation. mdpi.com

Another research effort described a class of pyridines and pyrimidines that showed antifungal activity against a strain of C. albicans lacking certain efflux pumps, with MICs ranging from 2 to 64 μg · ml−1. nih.gov The study suggested that these compounds likely act by inhibiting lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov

Additionally, chalcone derivatives synthesized from 1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone were evaluated for their antifungal activity against Candida albicans. ekb.eg All synthesized chalcones were active, with MICs ranging from 16 to 128 µg/mL. ekb.eg

Modulation of Ion Channels and Central Nervous System (CNS) Targets

Ion channels are crucial drug targets for a variety of central nervous system (CNS) disorders, including epilepsy, anxiety, and pain. nih.govnih.gov While specific studies on this compound's direct interaction with ion channels are not detailed in the provided context, the general importance of targeting these channels in the CNS is well-established. nih.govnih.gov The development of drugs that can selectively target specific ion channel subtypes is an active area of research to minimize adverse effects. nih.govnih.gov The pyridine and piperidine scaffolds, being common in CNS-active drugs, represent a foundation for designing novel ion channel modulators.

Molecular Mechanisms of Action for this compound Derivatives

The biological activities of compounds containing pyridine and piperidine rings are diverse, with many derivatives exhibiting potential as therapeutic agents. clinmedkaz.org The piperidin-4-one nucleus, in particular, is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active molecules, including those with anticancer properties. nih.gov

Derivatives containing the pyridinylmethyl and piperidine scaffolds have been investigated for their inhibitory effects on various enzymes. For instance, compounds with a piperidine moiety have been developed as inhibitors of kinases such as IκB kinase (IKKb), anaplastic lymphoma kinase (ALK), and c-ros oncogene 1 kinase (ROS1). mdpi.com The piperidine ring in these inhibitors often plays a crucial role in establishing stable hydrophobic interactions within the catalytic pocket of the target enzyme. mdpi.com

Furthermore, analogues incorporating the 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of gene expression. nih.gov These compounds have demonstrated competitive inhibition with Ki values as low as 29 nM and have shown high selectivity over related monoamine oxidases. nih.gov Docking studies of these inhibitors suggest that the central pyridine ring can engage in favorable hydrophobic and electrostatic interactions with residues in the enzyme's active site. nih.gov

Another area of investigation for related structures is their potential as urease inhibitors. Pyridylpiperazine hybrid derivatives have been synthesized and shown to be potent inhibitors of urease, an enzyme associated with pathogenic bacteria like Helicobacter pylori. nih.gov

The table below summarizes the inhibitory activities of various pyridine and piperidine derivatives against different enzymes.

| Compound Class | Target Enzyme | Key Findings |

| 2-amino-4-(1-piperidine) pyridine derivatives | Anaplastic lymphoma kinase (ALK), c-ros oncogene 1 (ROS1) | Act as dual inhibitors, with the piperidine moiety being crucial for pharmacological properties. mdpi.com |

| Piperidinone derivative (EF24 analogue) | IκB kinase (IKKb) | The piperidine moiety forms stable hydrophobic interactions with the IKKb catalytic pocket. mdpi.com |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Potent and selective competitive inhibitors with Ki values as low as 29 nM. nih.gov |

| Pyridylpiperazine hybrid derivatives | Urease | Showed potent urease inhibition with IC50 values significantly lower than the standard inhibitor. nih.gov |

| Pyridine and Piperidine derivatives | Dihydrodipicolinic acid synthase | N-oxide of dipicolinic acid and di-imidate of dimethyl pyridine-2,6-dicarboxylate showed IC50 values of 0.2 mM. researchgate.net |

This table is interactive. You can sort and filter the data.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govgoogle.com Consequently, it is a significant target for the development of new therapeutic agents.

While direct studies on this compound are lacking, related heterocyclic structures have been shown to modulate the PI3K/AKT pathway. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and selective ATP-competitive inhibitors of AKT (also known as Protein Kinase B or PKB). nih.gov These compounds effectively modulated biomarkers of the PI3K/AKT pathway in vivo and demonstrated significant inhibition of human tumor xenograft growth. nih.gov

In a separate study, novel pyrido[1,2-a]pyrimidin-4-one derivatives were designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that plays a role in multiple signaling pathways, including the PI3K-AKT pathway. nih.gov Mechanistic studies revealed that a lead compound from this series could downregulate the phosphorylation levels of both Akt and Erk1/2 in cancer cells, leading to apoptosis and cell cycle arrest. nih.gov

The table below details the effects of related compounds on signal transduction pathways.

| Compound Class | Targeted Pathway Component | Effect |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (AKT/PKB) | Potent and orally bioavailable inhibitors, modulating downstream biomarkers. nih.gov |

| Pyrido[1,2-a]pyrimidin-4-one derivatives | SHP2 (upstream of PI3K/AKT) | Downregulated phosphorylation of Akt and Erk1/2, inducing apoptosis. nih.gov |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Ylmethylpiperidin 4 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-Pyridin-2-ylmethylpiperidin-4-one derivatives is profoundly influenced by the nature and position of various substituents. Researchers have systematically introduced modifications to the pyridine (B92270) ring, the alkyl chain, and other functional groups to probe the structural requirements for optimal efficacy and target interaction.

Pyridine Ring Substitutions and Efficacy Enhancement

The pyridine ring is a critical pharmacophoric element, and its substitution pattern plays a pivotal role in modulating the biological activity of this compound derivatives. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the molecule's interaction with its biological target.

Studies on related pyridine-containing compounds have shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2), can enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups on the pyridine ring has been associated with lower antiproliferative activity. nih.gov For instance, in a series of NNN pincer-type molecules, electron-donating groups were found to increase the electron density around the coordinated metal center, which can be a crucial factor in their reactivity and biological function. ajptr.com

On the other hand, electron-withdrawing groups can also positively influence biological activity, depending on the specific target. For example, in the context of Forkhead Box M1 (FOXM1) inhibitors, derivatives bearing electron-withdrawing substituents like cyano (-CN) and nitro (-NO2) on a phenyl ring attached to a thieno[2,3-b]pyridine (B153569) core exhibited increased binding energy. ipinnovative.com This suggests that for certain targets, reducing the electron density of the aromatic system can be beneficial for activity.

While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles derived from analogous structures provide a strong foundation for rational drug design. The strategic placement of substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, thereby enhancing its efficacy.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity of Representative Pyridine Derivatives

| Compound/Derivative Class | Substituent on Pyridine Ring | Effect on Biological Activity | Reference |

| Pyridine Derivatives | -OMe, -OH, -NH2 | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives | Halogens, Bulky Groups | Lower antiproliferative activity | nih.gov |

| NNN Pincer-Type Molecules | Electron-Donating Groups | Increased electron density at metal center | ajptr.com |

| Thieno[2,3-b]pyridine Derivatives | -CN, -NO2 | Increased binding energy to FOXM1 | ipinnovative.com |

Alkyl Chain Variations and Pharmacological Response

Research on a series of piperazine (B1678402) derivatives has shown that extending the length of an alkyl linker can lead to a decrease in affinity for the histamine (B1213489) H3 receptor. ajptr.comresearchgate.net This suggests that an optimal linker length is crucial for effective receptor engagement. In a different study on piperidine-based cocaine analogues, N-demethylation, which represents the shortest possible "alkyl" chain (a proton), resulted in improved activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. rsc.org

Furthermore, studies on small-molecule activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) have indicated that increasing the flexibility of a hydrophobic tail by extending the alkyl chain is not always beneficial and can be poorly tolerated. researchgate.net This highlights the importance of conformational rigidity in the alkyl chain for some biological targets.

While specific data for this compound derivatives is limited, these findings from related structures underscore the principle that the nature of the alkyl chain is a key factor in determining the pharmacological response. The optimal chain length and rigidity will likely vary depending on the specific biological target.

Table 2: Influence of Alkyl Chain Variations on the Activity of Representative Piperidine (B6355638) Derivatives

| Compound Series | Alkyl Chain Modification | Effect on Pharmacological Response | Reference |

| Piperazine Derivatives | Extension of alkyl linker | Decreased affinity for H3 receptor | ajptr.comresearchgate.net |

| Piperidine-based Cocaine Analogues | N-demethylation | Improved activity at SERT and NET | rsc.org |

| SERCA2a Activators | Extension of hydrophobic alkyl tail | Poorly tolerated, reduced activity | researchgate.net |

Functional Group Alterations and Target Interaction

Alterations to the functional groups within the this compound scaffold, particularly the ketone group of the piperidin-4-one ring and the methylene (B1212753) bridge, can profoundly impact target interaction and biological activity.

The piperidin-4-one moiety itself is recognized as a versatile pharmacophore with a broad spectrum of biological activities, including anticancer and anti-HIV properties. researchgate.net The ketone group at the 4-position is a key feature, and its modification can lead to significant changes in activity. For instance, the conversion of the ketone in 2,6-diaryl-3-methyl-4-piperidones to a thiosemicarbazone derivative was shown to enhance antifungal activity. chemrxiv.org This suggests that the carbonyl group can be a site for derivatization to improve or alter the biological profile.

Furthermore, modifications at other positions of the piperidine ring can also influence activity. It has been suggested that blocking the α-positions relative to the piperidine nitrogen with alkyl groups could lead to an improvement in biological activity. ajptr.com This indicates that steric hindrance around the nitrogen atom can be a favorable modification.

The methylene bridge connecting the pyridine and piperidin-4-one rings also presents an opportunity for modification. While specific studies on altering this bridge in this compound are scarce, its length and flexibility are likely to be critical for the optimal positioning of the two ring systems for target binding.

Table 3: Effect of Functional Group Alterations on the Biological Activity of Piperidin-4-one Derivatives

| Derivative Class | Functional Group Alteration | Impact on Biological Activity | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Ketone to Thiosemicarbazone | Enhanced antifungal activity | chemrxiv.org |

| Piperidin-4-ones | Blocking α-positions to nitrogen | Potential for improved biological activity | ajptr.com |

Bioisosteric Replacements in this compound Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. This involves substituting a particular functional group or ring system with another that has similar steric and electronic characteristics. In the context of this compound, both the pyridine and piperidin-4-one moieties can be subjects of bioisosteric replacement to improve potency, selectivity, and pharmacokinetic profiles.

The pyridine ring can be replaced by a variety of other five- or six-membered heterocycles. For example, isoxazole (B147169) and methylisothiazole have been used as bioisosteres for pyridine. ajptr.com Thiophene and furan (B31954) are also common bioisosteric replacements for the pyridine ring. nih.govnih.gov In some cases, even a non-aromatic, saturated scaffold like 3-azabicyclo[3.1.1]heptane has been shown to mimic the pyridine ring, leading to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.org Benzonitrile has also been explored as a bioisosteric replacement for pyridine, where the nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

The piperidin-4-one scaffold can also be replaced. For instance, spirocyclic systems like 1-azaspiro[3.3]heptane have been developed as bioisosteres for the piperidine ring, offering a different three-dimensional arrangement of substituents while maintaining similar basicity and lipophilicity. researchgate.netresearchgate.net

Although direct and systematic bioisosteric replacement studies on this compound are not widely available, the principles from related compounds provide a clear rationale for such modifications. The goal is to retain the key interactions with the biological target while improving other drug-like properties.

Table 4: Potential Bioisosteric Replacements for the Pyridine and Piperidin-4-one Moieties

| Original Moiety | Potential Bioisostere | Rationale/Potential Benefit | Reference(s) |

| Pyridine | Isoxazole, Methylisothiazole | Similar size and electronics | ajptr.com |

| Pyridine | Thiophene, Furan | Similar aromatic character | nih.govnih.gov |

| Pyridine | Benzonitrile | Mimics H-bond acceptor ability | researchgate.net |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated mimic with improved properties | chemrxiv.org |

| Piperidin-4-one | 1-Azaspiro[3.3]heptane | Spirocyclic scaffold with similar properties | researchgate.netresearchgate.net |

Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological profiles. In the case of derivatives of this compound, the introduction of chiral centers can lead to enhanced activity and selectivity for specific biological targets.

Studies on related piperidin-4-one derivatives have demonstrated the profound impact of stereochemistry. For example, in a series of 3-methyl-4-alkyl-2,6-diarylpiperidin-4-ols, synthesized from cis-3-alkyl-2,6-diarylpiperidin-4-ones, the stereochemical configuration was found to be a key determinant of their antibacterial, antifungal, and anthelmintic activities. ajptr.com This highlights that the spatial arrangement of substituents around the piperidine ring is critical for interaction with biological macromolecules.

While specific studies on the stereochemical influences of this compound derivatives are not extensively reported, the general principles of stereopharmacology strongly suggest that the synthesis and evaluation of individual stereoisomers would be a critical step in the development of potent and selective therapeutic agents based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Spectral-SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be invaluable in predicting the activity of novel derivatives and guiding the design of more potent compounds.

Several QSAR studies have been conducted on piperidine and pyridine derivatives, providing insights that can be extrapolated to the this compound scaffold. These studies often utilize molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. For example, a QSAR study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to build models that predicted their inhibitory activity against Akt1 and cancer cell lines. nih.gov

While the term "Spectral-SAR" is not a standard term in the field, it can be interpreted as the use of spectroscopic data (e.g., NMR, IR) to understand structure-activity relationships. For instance, changes in the chemical shifts in NMR spectra upon substitution can provide information about the electronic environment of different parts of the molecule, which can then be correlated with biological activity.

Computational Chemistry and Molecular Modeling of 1 Pyridin 2 Ylmethylpiperidin 4 One

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets for a given compound. In the context of 1-Pyridin-2-ylmethylpiperidin-4-one, while a potential interaction with the dopamine (B1211576) D4 receptor has been suggested, detailed molecular docking studies to confirm this and to identify other potential protein targets are not documented in the scientific literature. Such studies would be crucial to elucidate the compound's mechanism of action and to explore its polypharmacology.

A hypothetical molecular docking study would involve preparing the 3D structure of this compound and docking it into the binding sites of various biologically relevant proteins. The results would be scored based on binding affinity, providing a ranked list of potential targets.

Table 1: Hypothetical Potential Protein Targets for this compound

| Protein Target | Target Class | Potential Therapeutic Area |

| Dopamine D4 Receptor | G-protein coupled receptor | Neuropsychiatric disorders |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor tyrosine kinase | Cancer (due to antiangiogenic effects) |

| Other Kinases | Enzyme | Various, including oncology and inflammation |

| Other G-protein coupled receptors | Receptor | Various |

Note: This table is hypothetical and for illustrative purposes only, as specific molecular docking data for this compound is not available.

Ligand-Protein Interaction Analysis

Following molecular docking, a detailed analysis of the interactions between the ligand (this compound) and its protein target is essential. This analysis identifies the specific types of chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For this compound and its potential interaction with the dopamine D4 receptor, this level of detailed analysis is not present in the available literature. Such an analysis would pinpoint the key amino acid residues in the receptor's binding pocket that are crucial for recognizing and binding the compound.

Predictive Modeling for Biological Activity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, uses the chemical structure of a compound to predict its biological activity. For this compound, no specific predictive modeling studies appear to have been published. Such studies could forecast its efficacy, and potential off-target effects, and guide the synthesis of more potent and selective analogs.

Conformation Analysis and Energetic Profiling

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, which possesses rotatable bonds, a thorough conformational analysis would be necessary to understand which spatial arrangements are preferred and are likely to be the bioactive conformations. This involves calculating the potential energy of the molecule as a function of its bond angles and dihedral angles. However, specific studies detailing the conformational landscape and energetic profiling of this compound are not found in the surveyed literature.

Analytical Method Development for 1 Pyridin 2 Ylmethylpiperidin 4 One and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-Pyridin-2-ylmethylpiperidin-4-one from starting materials, byproducts, and degradation products, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a suitable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For pyridine (B92270) and piperidine (B6355638) derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govresearchgate.net A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for the separation of a wide range of organic molecules. researchgate.netrjptonline.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netrjptonline.org The composition of the mobile phase can be adjusted to control the retention time and resolution of the analytes. Gradient elution, where the mobile phase composition is changed during the analysis, is often used to separate complex mixtures of related substances. rjptonline.org

UV detection is commonly used for the quantification of pyridine-containing compounds, as the pyridine ring exhibits strong UV absorbance. ptfarm.pljuniperpublishers.com The selection of the detection wavelength is critical for achieving maximum sensitivity and selectivity. For instance, a wavelength of 254 nm has been successfully used for the analysis of related pyridine derivatives. juniperpublishers.com

Method validation is a critical aspect of HPLC method development, ensuring the reliability of the analytical data. Validation parameters typically include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ), as stipulated by guidelines from the International Council for Harmonisation (ICH). rjptonline.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine-Piperidine Derivatives

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netrjptonline.org |

| Mobile Phase | Acetonitrile and Phosphate Buffer | ptfarm.pl |

| Detection | UV at 239-254 nm | ptfarm.pljuniperpublishers.com |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netjuniperpublishers.com |

| Injection Volume | 20 µL | juniperpublishers.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile precursors, impurities, or degradation products. researchgate.net

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the confident identification of the compound. researchgate.netnist.gov

For the analysis of less volatile compounds, derivatization can be employed to increase their volatility and thermal stability. elsevier.com This involves chemically modifying the analyte to produce a more volatile derivative that is amenable to GC analysis.

Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) is another variant that can be used for the characterization of non-volatile organic compounds. In this technique, the sample is thermally decomposed (pyrolyzed) in the absence of oxygen, and the resulting volatile fragments are analyzed by GC-MS. researchgate.netnih.gov This can provide valuable structural information about the original molecule.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of a molecule. rsc.orgnih.gov

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected for the protons of the pyridine and piperidinone rings. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). rsc.orgresearchgate.net The protons of the piperidinone ring and the methylene (B1212753) bridge will appear in the aliphatic region (δ 1.5-4.0 ppm). rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the piperidinone ring is expected to have a characteristic chemical shift in the downfield region (around δ 200 ppm). The carbons of the pyridine ring will appear in the aromatic region, while the aliphatic carbons of the piperidinone ring and the methylene bridge will be found in the upfield region. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine C2' | - | ~158 |

| Pyridine C3' | ~7.2 | ~122 |

| Pyridine C4' | ~7.7 | ~136 |

| Pyridine C5' | ~7.1 | ~123 |

| Pyridine C6' | ~8.5 | ~149 |

| Methylene CH₂ | ~3.6 | ~62 |

| Piperidinone C2, C6 | ~2.8 | ~53 |

| Piperidinone C3, C5 | ~2.5 | ~41 |

| Piperidinone C4 | - | ~209 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone group in the piperidinone ring. libretexts.orglibretexts.org The C-N stretching vibrations of the tertiary amine in the piperidine ring and the pyridine ring will likely appear in the fingerprint region (1300-1000 cm⁻¹). libretexts.org The C=C and C=N stretching vibrations of the pyridine ring are expected to produce bands in the 1600-1450 cm⁻¹ region. vscht.cznist.gov The C-H stretching vibrations of the aromatic pyridine ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidinone ring will appear below 3000 cm⁻¹. vscht.czmasterorganicchemistry.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O (Ketone) | 1700-1725 | libretexts.orglibretexts.org |

| C-H (Aromatic) | >3000 | vscht.czmasterorganicchemistry.com |

| C-H (Aliphatic) | <3000 | vscht.czmasterorganicchemistry.com |

| C=C, C=N (Pyridine) | 1600-1450 | vscht.cznist.gov |

| C-N Stretch | 1300-1000 | libretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. nih.gov This allows for the unambiguous confirmation of the molecular formula of this compound.

By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov This is a crucial step in the characterization of a newly synthesized compound, providing strong evidence for its identity.

Validation of Analytical Methods for this compound

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose. europa.eufda.gov For this compound, this involves a comprehensive evaluation of performance characteristics to ensure that the method yields reliable and accurate data for identification, purity assessment, and quantification. europa.eu The validation process adheres to internationally recognized guidelines, which outline the specific parameters to be investigated. fda.govedqm.eu The objective is to establish, through documented evidence, that the procedure is fit for its purpose, which may include release testing of the bulk substance or its presence in formulated products. europa.eufda.gov

Precision and Accuracy Determinations

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu

Precision :

Repeatability (Intra-assay precision) is assessed by analyzing a minimum of five determinations at 100% of the test concentration in a single run. europa.eu

Intermediate Precision (Inter-assay precision) expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

Accuracy : This is determined by applying the analytical procedure to samples with known concentrations of this compound. The accuracy is then calculated as the percentage of the measured value relative to the nominal (true) value. europa.eu For an assay of a substance, accuracy is often determined over a range of 80% to 120% of the test concentration. europa.eu

Table 2: Hypothetical Precision and Accuracy Data for this compound QC Samples

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=15) | Accuracy (% Recovery) |

| Low | 10 | 1.8 | 2.5 | 101.5 |

| Medium | 50 | 1.2 | 1.9 | 99.8 |

| High | 100 | 0.9 | 1.5 | 100.3 |

%RSD = Percent Relative Standard Deviation

Linearity, Range, Detection, and Quantitation Limits

Linearity and Range : Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range. demarcheiso17025.com The range is the interval between the upper and lower concentrations of the analyte for which the method has shown suitable precision, accuracy, and linearity. europa.eu For an assay, this is typically 80% to 120% of the target concentration. europa.eu The linearity is commonly evaluated by a linear regression analysis of the response versus concentration plot, with the correlation coefficient (R²) being a key indicator.

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ohiowea.org It represents the concentration that yields a signal-to-noise ratio of approximately 3:1.

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ohiowea.org It is often established at a signal-to-noise ratio of 10:1. The LOQ must be validated by analyzing samples at this concentration to confirm that the precision and accuracy are acceptable. ohiowea.org

Table 3: Hypothetical Linearity and Sensitivity Data for this compound

| Parameter | Result |

| Linearity Range | 5 - 150 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Regression Equation | y = 15890x + 450 |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantitation (LOQ) | 5.0 µg/mL |

Robustness of Analytical Methods